

A Technical Guide to Oripavine-d3 for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Oripavine-d3	
Cat. No.:	B15294632	Get Quote

An In-depth Overview of the Commercial Availability and Application of a Key Internal Standard in Opioid Analysis

Introduction

Oripavine-d3 is a deuterated analog of oripavine, a naturally occurring opioid alkaloid and a major metabolite of thebaine. Due to its structural similarity and mass shift, **Oripavine-d3** serves as an ideal internal standard for the quantitative analysis of oripavine in various biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the commercial suppliers, availability, and a detailed experimental protocol for the application of **Oripavine-d3** in research and drug development.

Commercial Suppliers and Availability

Oripavine-d3 is primarily manufactured by Toronto Research Chemicals (TRC) and is available through a network of global distributors. The product is intended for laboratory use only.

Table 1: Commercial Availability of Oripavine-d3



Supplier /Distrib utor	Manufa cturer	Catalog Number	Availabl e Quantiti es	Purity	Isotopic Enrichm ent	CAS Number	Molecul ar Formula
Toronto Research Chemical s (TRC)	TRC	O675002	1 mg, 10 mg	>98% (typical)	Not specified	1261080- 88-9	C18H16D3 NO3
LGC Standard s	TRC	TRC- 0675002 -1MG, TRC- 0675002 -10MG	1 mg, 10 mg	Not specified	Not specified	1261080- 88-9	C18H16D3 NO3
CymitQui mica	TRC	TR- O675002	1 mg, 10 mg	Not specified	Not specified	1261080- 88-9	C18H16D3

Note: Purity and isotopic enrichment are typically provided on the Certificate of Analysis (CoA) which should be requested from the supplier at the time of purchase. Pricing information is subject to change and should be obtained directly from the suppliers.

Experimental Protocol: Quantification of Oripavine in Oral Fluid by LC-MS/MS

This section details a representative experimental protocol for the quantification of oripavine in oral fluid using **Oripavine-d3** as an internal standard. This method is adapted from established procedures for the analysis of opioids in biological samples.[1][2][3][4]

Materials and Reagents

- Oripavine standard
- Oripavine-d3 internal standard
- Acetonitrile (ACN), LC-MS grade



- Methanol (MeOH), LC-MS grade
- Formic acid, LC-MS grade
- Ultrapure water
- Oral fluid collection devices (e.g., Salivette®)
- Solid Phase Extraction (SPE) cartridges (mixed-mode)
- Ammonium hydroxide
- Isopropanol (IPA)
- Human plasma (for matrix matching in reconstitution)

Sample Preparation

- Oral Fluid Collection: Collect oral fluid specimens using a standardized collection device according to the manufacturer's instructions.
- Internal Standard Spiking: To 100 μL of oral fluid, add a known concentration of Oripavined3 working solution.
- Pre-treatment: Add ammonium hydroxide to the sample as per the collection device instructions.
- Solid Phase Extraction (SPE):
 - Condition the mixed-mode SPE cartridge.
 - Load the pre-treated oral fluid sample onto the cartridge.
 - $\circ~$ Wash the cartridge with 200 μL of 2% formic acid, followed by 200 μL of methanol, and then 200 μL of isopropanol.
 - \circ Elute the analytes with 2 x 50 μ L of a 60:40 ACN:IPA solution containing 5% concentrated ammonium hydroxide.



- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.
 - Reconstitute the dried extract in a solution of 98:2 water:ACN containing 0.1% formic acid and a small percentage of human plasma to minimize matrix effects.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: An ACQUITY UPLC I-Class or similar system.
- Column: ACQUITY UPLC BEH C18, 1.7 μm, 2.1 x 100 mm.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate oripavine from other potential interferences. For example, start at 2% B, increase to ~53% B over 6 minutes, then return to initial conditions and re-equilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both oripavine and
 Oripavine-d3. These transitions should be optimized on the specific instrument being used.

Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the oripavine to the
 Oripavine-d3 internal standard against the concentration of the oripavine standards.
- Determine the concentration of oripavine in the unknown samples by interpolating their peak area ratios from the calibration curve.

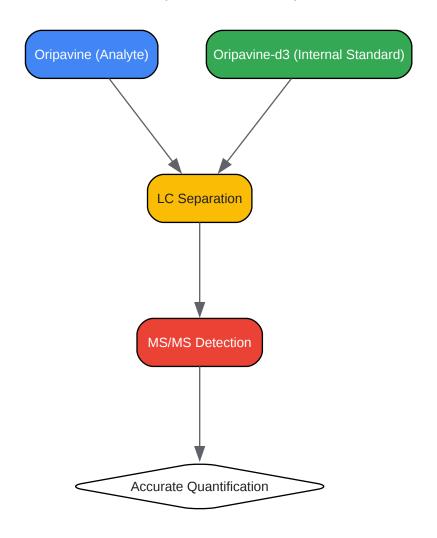


Diagrams



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Caption: Experimental workflow for the quantification of oripavine.



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Caption: Logical relationship of using an internal standard for quantification.



Conclusion

Oripavine-d3 is an essential tool for researchers and professionals in the field of drug development and forensic toxicology. Its commercial availability from specialized suppliers ensures that laboratories can perform accurate and reliable quantification of oripavine. The detailed experimental protocol provided in this guide offers a robust starting point for method development and validation, contributing to the generation of high-quality data in the study of opioids.

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